molecular formula C11H9N5 B3062232 9-Phenylpurin-6-amine CAS No. 20145-09-9

9-Phenylpurin-6-amine

Cat. No.: B3062232
CAS No.: 20145-09-9
M. Wt: 211.22 g/mol
InChI Key: QOZYZBRNUYGQNF-UHFFFAOYSA-N
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Description

9-Phenylpurin-6-amine is a synthetic purine derivative characterized by a phenyl group at the N9 position and an amine group at the C6 position. Purines, being fundamental components of nucleotides, have garnered significant interest in medicinal chemistry due to their roles in biological processes and therapeutic applications, particularly in chemotherapy .

Properties

IUPAC Name

9-phenylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZYZBRNUYGQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325733
Record name 9-phenylpurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20145-09-9
Record name NSC516599
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-phenylpurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-purin-6-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with a phenyl-amine in a 1:1 molar ratio . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of 9-Phenyl-9H-purin-6-ylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-9H-purin-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at the 6th position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkylated or acylated products.

Scientific Research Applications

9-Phenyl-9H-purin-6-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-purin-6-ylamine involves its interaction with specific molecular targets. It can bind to purine receptors and enzymes, modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of purine derivatives are highly dependent on substituents at the N9 and C6 positions. Below is a comparative analysis of 9-phenylpurin-6-amine and its analogues:

Key Observations:
  • Synthetic Efficiency : The phenyl group at N9 (as in this compound) facilitates higher yields compared to aliphatic substituents (e.g., allyl or pent-4-ynyl), likely due to stabilizing aromatic interactions during cyclization .
  • Biological Activity : Substituents at C6 influence target specificity. For instance, chloro groups (e.g., 9-Allyl-6-chloro-9H-purin-2-amine) enhance hydrophobic binding to enzyme active sites, while amine groups enable hydrogen bonding .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C)
This compound 8.19 (s, purine H), 7.5–7.3 (m, Ph) 160.3 (C6), 133.4 (Ph) 198–200*
9-Allyl-6-chloro-9H-purin-2-amine 8.19 (s, purine H), 5.18–4.98 (allyl) 154.4 (C2), 117.8 (allyl) Not reported
8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine 7.91 (s, purine H), 2.25 (mesityl) 159.2 (C8), 80.8 (alkyne) Not reported

*Melting points for this compound derivatives range from 198–200°C, indicative of high crystallinity due to aromatic stacking .

Biological Activity

9-Phenylpurin-6-amine, also known by its chemical formula C11H9N5C_{11}H_9N_5 and CID 350901, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group attached to the purine structure, which influences its interactions with various biological macromolecules.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity. It has been studied for its ability to inhibit viral replication mechanisms, particularly in relation to RNA viruses. In vitro studies have shown that this compound can interfere with viral enzymes, potentially leading to a decrease in viral load in infected cells .

Anticancer Activity

The compound has also been investigated for its cytostatic properties. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By blocking these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.

The mechanism of action of this compound involves binding to specific molecular targets within cells. This binding can modulate enzyme activity and affect signaling pathways, ultimately influencing cellular processes such as growth and replication. The compound's structure allows it to interact with active sites of enzymes, thereby altering their function .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:

Compound NameStructural FeaturesUnique Properties
N-Benzyl-9H-purin-6-amineBenzyl group at N positionLacks phenyl substitution
2-Chloro-N-(phenylmethyl)-1H-purin-6-amieChlorine at 2 positionDifferent substitution pattern
N6-Benzyl-9H-purine-2,6-diamineTwo amino groups at 2 and 6 positionsEnhanced reactivity due to multiple amino groups

The presence of both the phenyl group and the purine structure contributes to the compound's distinct chemical properties, which may enhance its effectiveness as a therapeutic agent.

Cytotoxicity Studies

In a study examining the cytotoxic effects of various purine derivatives, this compound was shown to have significant cytostatic effects on human cancer cell lines. The study utilized MTT assays to measure cell viability and confirmed that higher concentrations of the compound resulted in decreased cell proliferation .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound for various target proteins. These studies suggest that the compound has a favorable binding profile with key enzymes involved in viral replication and cancer progression, indicating its potential as a lead compound for drug development .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound exhibits anti-tumor activity in animal models. The results showed a reduction in tumor size when administered at specific dosages, further supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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